molecular formula C8H14N4 B13180101 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine

3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine

Cat. No.: B13180101
M. Wt: 166.22 g/mol
InChI Key: LOJFIOULIGGNBJ-UHFFFAOYSA-N
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Description

3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine . This method results in the formation of new derivatives of triazolopyridine.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include diazotization of 2,3-diaminopyridines or their N-substituted analogs . These methods are characterized by moderate yields and often require chromatographic purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of mitogen-activated protein kinase 14, affecting various cellular processes . The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine is unique due to its specific structural arrangement and the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3-propan-2-yl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C8H14N4/c1-6(2)12-8-5-9-4-3-7(8)10-11-12/h6,9H,3-5H2,1-2H3

InChI Key

LOJFIOULIGGNBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCNC2)N=N1

Origin of Product

United States

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